molecular formula C23H21ClN2O4 B2573869 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(furan-2-ylmethyl)acetamide CAS No. 850906-78-4

2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2573869
CAS RN: 850906-78-4
M. Wt: 424.88
InChI Key: UNQWFBHYGVCSHU-UHFFFAOYSA-N
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Description

2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H21ClN2O4 and its molecular weight is 424.88. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Activity

Research on compounds structurally related to 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(furan-2-ylmethyl)acetamide reveals a broad spectrum of biological activities. For instance, derivatives of the isoquinoline and quinazolinone families have been synthesized and studied for their analgesic, anti-inflammatory, and anti-malarial properties. Such studies demonstrate the chemical versatility and therapeutic potential of these compounds, which could lead to the development of new drugs for treating various diseases.

In a study, a variety of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized and investigated for their analgesic and anti-inflammatory activities. Among them, a compound showed potent analgesic and anti-inflammatory activities, suggesting the potential for new pain and inflammation management drugs (Alagarsamy et al., 2015).

Another research focused on the therapeutic effect of a novel anilidoquinoline derivative in treating Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects in vitro, along with an increase in survival rates in infected mice (Ghosh et al., 2008).

Furthermore, the study of 5-nitrofuran-2-ylmethyl group derivatives as pro-drugs for selective therapeutic drug release in hypoxic solid tumors highlights the potential of such compounds in targeted cancer therapy (Berry et al., 1997).

Antimicrobial and Anticancer Properties

Research has also delved into the antimicrobial and anticancer activities of related compounds. Novel synthesis methods have led to derivatives with promising antimicrobial properties, providing a pathway for the development of new antibiotics (Rao et al., 2020). Moreover, the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and their evaluation for anticancer activity highlight the ongoing search for effective cancer treatments (Horishny et al., 2021).

properties

IUPAC Name

2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4/c24-17-8-6-16(7-9-17)14-26-11-10-19-20(23(26)28)4-1-5-21(19)30-15-22(27)25-13-18-3-2-12-29-18/h1-9,12H,10-11,13-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQWFBHYGVCSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NCC3=CC=CO3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(furan-2-ylmethyl)acetamide

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